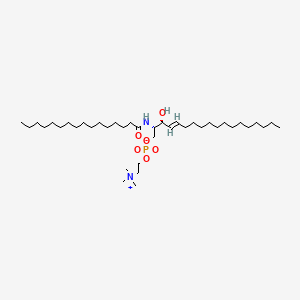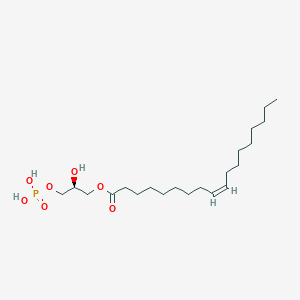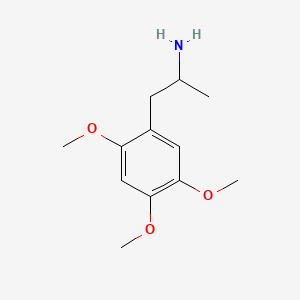
N-Palmitoylsphingomyelin
描述
N-Palmitoylsphingomyelin: is a type of sphingomyelin, a class of sphingolipids found in animal cell membranes, particularly in the outer leaflet of the plasma membrane. Sphingomyelins are essential components of the lipid bilayer and play a crucial role in cell signaling and membrane structure. This compound specifically contains a palmitoyl group (a 16-carbon saturated fatty acid) attached to the sphingosine backbone, contributing to its unique properties and functions .
准备方法
Synthetic Routes and Reaction Conditions: N-Palmitoylsphingomyelin can be synthesized through the reacylation of lyso-sphingomyelin with palmitoyl chloride. The reaction typically involves the following steps:
Preparation of Lyso-sphingomyelin: Lyso-sphingomyelin is obtained by hydrolyzing sphingomyelin to remove the fatty acid chain.
Reacylation: The lyso-sphingomyelin is then reacted with palmitoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes:
Large-scale Hydrolysis: Hydrolyzing sphingomyelin to produce lyso-sphingomyelin.
化学反应分析
Types of Reactions: N-Palmitoylsphingomyelin undergoes various chemical reactions, including:
Hydrolysis: Hydrolysis of the amide bond in this compound can produce lyso-sphingomyelin and palmitic acid.
Oxidation: Oxidative cleavage of the double bond in the sphingosine backbone can lead to the formation of various aldehydes and ketones.
Substitution: this compound can undergo substitution reactions at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or ozone can be used for oxidative cleavage.
Substitution: Substitution reactions can be carried out using reagents like acyl chlorides or alkyl halides under anhydrous conditions.
Major Products:
Hydrolysis: Lyso-sphingomyelin and palmitic acid.
Oxidation: Various aldehydes and ketones.
Substitution: Different N-acyl derivatives of sphingomyelin.
科学研究应用
Chemistry: N-Palmitoylsphingomyelin is used in studies related to lipid bilayers and membrane dynamics. Its unique properties make it a valuable model compound for investigating the behavior of sphingolipids in biological membranes .
Biology: In biological research, this compound is used to study cell signaling pathways, particularly those involving lipid rafts. It helps in understanding the role of sphingomyelins in cellular processes such as apoptosis, proliferation, and differentiation .
Medicine: this compound has been studied for its potential role in cardiovascular diseases. Elevated levels of this compound in the bloodstream have been associated with an increased risk of cardiovascular events, making it a potential biomarker for cardiovascular health .
Industry: In the pharmaceutical and cosmetic industries, this compound is used in formulations to enhance the stability and delivery of active ingredients. Its role in maintaining membrane integrity makes it a valuable component in various products .
作用机制
N-Palmitoylsphingomyelin exerts its effects primarily through its incorporation into cell membranes. It influences membrane fluidity, curvature, and the formation of lipid rafts. Lipid rafts are microdomains within the membrane that serve as platforms for cell signaling and protein sorting. This compound’s interaction with cholesterol and other lipids in these rafts modulates the activity of membrane-bound proteins and receptors .
Molecular Targets and Pathways:
Toll-like Receptors: this compound is involved in the activation of toll-like receptors, which play a crucial role in the immune response.
Insulin Receptor: It affects the insulin receptor’s localization and function, influencing glucose metabolism.
Scavenger Receptors: this compound interacts with scavenger receptors, impacting lipid uptake and metabolism.
相似化合物的比较
N-Stearoylsphingomyelin: Contains an 18-carbon stearoyl group instead of the 16-carbon palmitoyl group.
N-Myristoylsphingomyelin: Contains a 14-carbon myristoyl group.
N-Lauroylsphingomyelin: Contains a 12-carbon lauroyl group.
Comparison: N-Palmitoylsphingomyelin is unique due to its specific fatty acid chain length, which influences its physical properties and interactions within the membrane. Compared to N-Stearoylsphingomyelin, this compound has a slightly lower melting point, affecting membrane fluidity. Its shorter chain length compared to N-Stearoylsphingomyelin and longer chain length compared to N-Myristoylsphingomyelin and N-Lauroylsphingomyelin provide a balance between rigidity and fluidity, making it a versatile component in various biological membranes .
属性
IUPAC Name |
[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+/t37-,38+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKUXQNLWDTSLO-GWQJGLRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H79N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312972, DTXSID401334206 | |
| Record name | N-Palmitoylsphingomyelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,4E)-2-(Hexadecanoylamino)-3-hydroxy-4-octadecen-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401334206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | SM(d18:1/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6254-89-3, 641628-11-7 | |
| Record name | N-Palmitoylsphingomyelin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6254-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Palmitoylsphingomyelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006254893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Palmitoylsphingomyelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,4E)-2-(Hexadecanoylamino)-3-hydroxy-4-octadecen-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401334206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PALMITOYLSPHINGOMYELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/804F5DLI9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SM(d18:1/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-hydroxyphenyl)-4-propyl-1H-pyrazol-5-ylidene]-1-cyclohexa-2,5-dienone](/img/structure/B10766871.png)

![(E)-7-[(1S,2R,3R)-2-[(E,3S)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10766906.png)


![7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B10766920.png)


![5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B10766935.png)
![2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid](/img/structure/B10766947.png)
![trisodium;[(1R,2S,3R,4R,5S,6R)-3-[[(2R)-3-[8-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]octanoyloxy]-2-octanoyloxypropoxy]-oxidophosphoryl]oxy-2,4,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate](/img/structure/B10766949.png)



